5-Ethoxy-2-(pyridin-2-yl)aniline
Description
5-Ethoxy-2-(pyridin-2-yl)aniline is a substituted aniline derivative featuring a pyridin-2-yl group at the 2-position and an ethoxy substituent at the 5-position of the benzene ring. This compound is structurally classified as a bidentate N,N′-donor ligand due to the presence of both aniline (NH₂) and pyridine nitrogen atoms, enabling coordination to transition metals like palladium . Synonyms for this compound include 4-[2-(5-ethyl-2-pyridyl)ethoxy]aniline (CAS: 85583-40-0) .
Properties
CAS No. |
158461-49-5 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.268 |
IUPAC Name |
5-ethoxy-2-pyridin-2-ylaniline |
InChI |
InChI=1S/C13H14N2O/c1-2-16-10-6-7-11(12(14)9-10)13-5-3-4-8-15-13/h3-9H,2,14H2,1H3 |
InChI Key |
NCHUQCCQHUPVNO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC=N2)N |
Synonyms |
Benzenamine, 5-ethoxy-2-(2-pyridinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-pyridyl group in this compound contrasts with the 4-pyridyl group in 4-(pyridin-2-yl)aniline, altering steric and electronic profiles .
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound is electron-donating, whereas analogues like the trifluoromethyl (CF₃) or bromo substituents are electron-withdrawing, influencing reactivity and coordination behavior .
Electronic Effects on Reactivity in Coordination Complexes
Studies on Pd(II) complexes with N-((pyridin-2-yl)methyl)aniline ligands reveal critical insights:
Mechanistic Implications :
- The ethoxy group in this compound (analogous to PdL4’s ethyl group) would likely reduce substitution rates due to its electron-donating nature, stabilizing the metal center and slowing nucleophilic attack .
- Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity at the metal center, accelerating ligand substitution—a trend opposite to ethoxy’s effects.
Physical and Chemical Properties
Notes:
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